

# A Technical Guide to 3-Hydroxy-4-iodobenzaldehyde: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *3-Hydroxy-4-iodobenzaldehyde*

Cat. No.: *B145161*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydroxy-4-iodobenzaldehyde**, a key organic compound with significant applications in pharmaceutical synthesis, materials science, and biological research. This document details its chemical properties, provides an illustrative synthesis protocol, and explores its diverse applications.

## Physicochemical and Structural Data

**3-Hydroxy-4-iodobenzaldehyde**, also known as 5-formyl-2-iodophenol, is an aromatic aldehyde derivative.<sup>[1]</sup> Its structure, featuring hydroxyl, iodo, and formyl functional groups, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.<sup>[2][3]</sup>

Below is a summary of its key quantitative and qualitative properties.

Property	Value	Reference
Molecular Weight	248.02 g/mol	[1][4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>	[1][2][4]
CAS Number	135242-71-6	[1][2][4]
Appearance	Yellow to brown crystalline powder	[2]
Purity	≥ 98% (GC)	[2]
Storage Conditions	Store at 0-8 °C	[2]
Synonyms	5-Formyl-2-iodophenol	[1]

## Synthesis and Reactivity

The synthesis of substituted iodobenzaldehydes typically involves the electrophilic aromatic substitution of a corresponding hydroxybenzaldehyde. The iodine atom can be introduced onto the aromatic ring using an iodinating agent. The compound's reactivity is characterized by its functional groups, which allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.[2][3]

## Key Applications in Research and Development

The unique structural characteristics of **3-Hydroxy-4-iodobenzaldehyde** make it a valuable intermediate in several high-tech and research-oriented fields.

- **Pharmaceutical Synthesis:** This compound is a crucial intermediate in the creation of various pharmaceutical agents.[2] It is particularly noted for its role in developing novel therapeutics targeting cancer and inflammatory diseases.[2]
- **Materials Science:** In the field of materials science, it is utilized in the development of dyes and pigments.[2][3] The presence of the iodine substituent enhances reactivity and can impart specific color properties.[2][3]
- **Organic Electronics:** Its electronic properties make it a suitable component for developing organic electronic materials, including organic light-emitting diodes (OLEDs).[2]

- Biological Research: Researchers use **3-Hydroxy-4-iodobenzaldehyde** to investigate enzyme activities and other cellular processes, which helps in understanding metabolic pathways.[2]
- Analytical Chemistry: The compound is also employed in the development of analytical methods for the detection and quantification of specific biomolecules.[2]

## Experimental Protocol: Synthesis of a Hydroxy-iodobenzaldehyde Isomer

While a specific, detailed protocol for the synthesis of **3-Hydroxy-4-iodobenzaldehyde** was not available in the cited literature, the following procedure for the synthesis of its isomer, 4-hydroxy-3-iodobenzaldehyde, illustrates a common and effective method for the iodination of a hydroxybenzaldehyde precursor. This method can be adapted by researchers for the synthesis of related compounds.

Reaction: Iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS).[5]

### Materials:

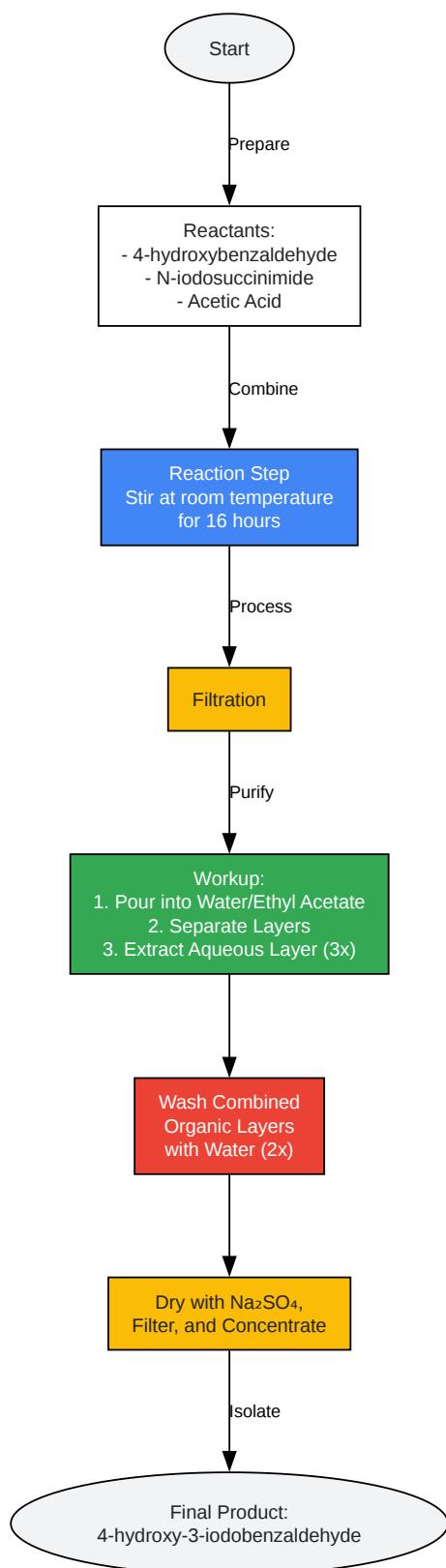
- 4-hydroxybenzaldehyde
- N-iodosuccinimide (NIS)
- Acetic acid
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

### Procedure:

- Dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.39 mmol) in acetic acid (30 mL) with stirring.[5]

- Add N-iodosuccinimide (4.5 g, 19.67 mmol) to the solution.[5]
- Stir the reaction mixture at room temperature for 16 hours.[5]
- Filter the mixture. Pour the filtrate into a separation funnel containing water (100 mL) and ethyl acetate (50 mL).[5]
- Separate the aqueous phase and extract it three times with ethyl acetate (3 x 50 mL).[5]
- Combine all the organic phases and wash them twice with water (2 x 20 mL).[5]
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

This general procedure resulted in a 50% yield of 4-hydroxy-3-iodobenzaldehyde as a white solid.[5]

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Caption: Synthesis workflow for a hydroxy-iodobenzaldehyde isomer.

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